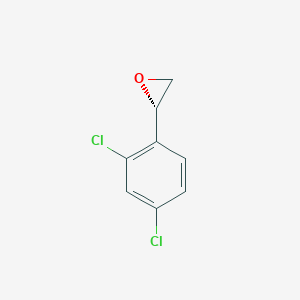
(2R)-2-(2,4-Dichlorophenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(2,4-Dichlorophenyl)oxirane is an organic compound characterized by the presence of an oxirane ring (a three-membered cyclic ether) attached to a 2,4-dichlorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2,4-Dichlorophenyl)oxirane typically involves the reaction of 2,4-dichlorophenylacetic acid with a suitable oxidizing agent to form the corresponding epoxide. One common method involves the use of m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent under controlled conditions to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents, with careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(2,4-Dichlorophenyl)oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.
Reduction: Reduction reactions can convert the oxirane ring into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.
Common Reagents and Conditions
Oxidation: m-CPBA, hydrogen peroxide (H2O2)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and halides
Major Products Formed
Diols: Formed through oxidation
Alcohols: Formed through reduction
Substituted Epoxides: Formed through nucleophilic substitution
Applications De Recherche Scientifique
(2R)-2-(2,4-Dichlorophenyl)oxirane has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-(2,4-Dichlorophenyl)oxirane involves its interaction with various molecular targets, including enzymes and receptors. The oxirane ring can undergo nucleophilic attack by biological nucleophiles, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes and receptors, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-(2,4-Dichlorophenyl)oxirane: The enantiomer of (2R)-2-(2,4-Dichlorophenyl)oxirane with similar chemical properties but different stereochemistry.
2-(2,4-Dichlorophenyl)ethanol: A related compound with an alcohol group instead of an oxirane ring.
2-(2,4-Dichlorophenyl)acetaldehyde: A related compound with an aldehyde group instead of an oxirane ring.
Uniqueness
This compound is unique due to its specific stereochemistry and the presence of the oxirane ring, which imparts distinct reactivity and potential biological activity compared to its similar compounds.
Activité Biologique
(2R)-2-(2,4-Dichlorophenyl)oxirane, commonly referred to as a dichlorophenyl oxirane derivative, has garnered attention in the field of medicinal chemistry due to its notable biological activities. This compound's unique structure, characterized by a three-membered epoxide ring, contributes to its reactivity and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure is defined by the presence of a dichlorophenyl group attached to an epoxide. The oxirane ring is known for its strain, making it highly reactive towards nucleophiles, which can lead to various biological interactions.
The biological activity of this compound is primarily attributed to its ability to undergo ring-opening reactions. This reactivity allows it to interact with biological macromolecules such as proteins and nucleic acids, potentially leading to various pharmacological effects. The specific pathways and molecular targets are still under investigation but may include interactions with enzymes involved in cellular signaling and metabolism.
Biological Activity Overview
Research indicates that this compound exhibits significant antifungal properties. Studies have shown that it can effectively inhibit the growth of various fungal strains, including Candida albicans and Aspergillus fumigatus.
Table 1: Antifungal Activity of this compound
Case Studies and Research Findings
- In Vivo Studies : In a mouse model infected with C. albicans, administration of this compound at a dose of 50 mg/kg resulted in a significant increase in survival rates compared to untreated controls. The mean survival time was notably extended, demonstrating the compound's potential as an antifungal agent .
- Comparative Analysis : When compared with established antifungal agents like fluconazole, this compound showed superior efficacy against azole-resistant strains of C. albicans. The MIC values for resistant strains were significantly lower than those for fluconazole .
- Selectivity and Safety Profile : Preliminary studies on the selectivity index indicate that this compound possesses a favorable safety profile with minimal cytotoxic effects on human liver cells at therapeutic concentrations .
Propriétés
Numéro CAS |
62566-67-0 |
|---|---|
Formule moléculaire |
C8H6Cl2O |
Poids moléculaire |
189.04 g/mol |
Nom IUPAC |
(2R)-2-(2,4-dichlorophenyl)oxirane |
InChI |
InChI=1S/C8H6Cl2O/c9-5-1-2-6(7(10)3-5)8-4-11-8/h1-3,8H,4H2/t8-/m0/s1 |
Clé InChI |
ZRMLHFOKDLDAIB-QMMMGPOBSA-N |
SMILES isomérique |
C1[C@H](O1)C2=C(C=C(C=C2)Cl)Cl |
SMILES canonique |
C1C(O1)C2=C(C=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















